molecular formula C8H5BrN2 B1287984 8-Bromoquinazoline CAS No. 1123169-41-4

8-Bromoquinazoline

Cat. No. B1287984
CAS RN: 1123169-41-4
M. Wt: 209.04 g/mol
InChI Key: UXVYREUIHBIBKO-UHFFFAOYSA-N
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Description

8-Bromoquinazoline is a chemical compound with the CAS Number: 1123169-41-4 . It has a molecular weight of 209.05 and is a solid at room temperature .


Synthesis Analysis

Quinazolines, including 8-Bromoquinazoline, have been synthesized using transition-metal-catalyzed reactions . These reactions have become indispensable tools for the synthesis of pharmaceuticals, providing new entries into pharmaceutical ingredients of increasing complexity .


Molecular Structure Analysis

The molecular structure of 8-Bromoquinazoline is represented by the Inchi Code: 1S/C8H5BrN2/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H . This indicates that the compound contains 8 carbon atoms, 5 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving 8-Bromoquinazoline are not mentioned in the search results, quinazolines in general have been synthesized using transition-metal-catalyzed reactions . These reactions have streamlined the synthesis of several marketed drugs .


Physical And Chemical Properties Analysis

8-Bromoquinazoline is a solid at room temperature . It has a molecular weight of 209.05 .

Scientific Research Applications

Anti-Cancer Activity

Quinazoline derivatives, including 8-Bromoquinazoline, have shown significant anti-cancer properties . They have been used in the development of new drugs or drug candidates due to their pharmacological activities . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .

Anti-Microbial Activity

Quinazoline and its related scaffolds, including 8-Bromoquinazoline, have demonstrated anti-microbial properties . This makes them valuable in the development of new antimicrobial agents.

Anti-Convulsant Activity

Quinazoline derivatives have been found to possess anti-convulsant activities . This suggests their potential use in the treatment of epilepsy and other seizure disorders.

Anti-Hyperlipidemia Activity

8-Bromoquinazoline, as part of the quinazoline family, has shown potential in the treatment of hyperlipidemia . Hyperlipidemia is a condition characterized by elevated levels of lipids in the blood, which can lead to cardiovascular diseases.

Pain Management

Certain substituted quinazoline derivatives have shown significant activity in lowering pain in animal models . This suggests the potential use of 8-Bromoquinazoline in pain management.

Anti-Inflammatory Activity

Quinazoline derivatives have demonstrated anti-inflammatory properties . This suggests their potential use in the treatment of inflammatory conditions.

Safety and Hazards

8-Bromoquinazoline is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, P305+P351+P338 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

Future Directions

Quinazoline derivatives, including 8-Bromoquinazoline, are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . The structure-activity analysis showed that replacing the hydrogen atom at the 10-position of the phthalazino[1,2-b]quinazolin-8-one skeleton with a halogen atom or a methyl substituent increases the cytotoxicity .

Mechanism of Action

Target of Action

Quinazoline derivatives, a class to which 8-bromoquinazoline belongs, have been found to exhibit a wide range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . These activities suggest that quinazoline derivatives may interact with multiple targets, including enzymes, receptors, and other proteins involved in these biological processes .

Mode of Action

Quinazoline derivatives are known to act as agonists or antagonists at various receptors, including nicotinic receptors . They can also act as inhibitors of certain enzymes, thereby modulating biochemical pathways .

Biochemical Pathways

Quinazoline derivatives have been reported to modulate various biochemical pathways associated with their pharmacological activities . For instance, some quinazoline derivatives have been found to induce apoptosis in cancer cells, suggesting that they may affect pathways related to cell survival and death .

Pharmacokinetics

The pharmacokinetics of drug combinations, which could include 8-bromoquinazoline, can be influenced by factors such as the induction or inhibition of hepatic enzymes responsible for drug metabolism .

Result of Action

Some quinazoline derivatives have been found to exhibit cytotoxic effects against various cancer cell lines . These compounds have demonstrated IC50 values in the micromolar range, indicating their potential as cytotoxic agents .

Action Environment

The action, efficacy, and stability of 8-Bromoquinazoline can be influenced by various environmental factors. These may include the physiological conditions under which the compound is administered, such as the pH and temperature of the body. The compound’s storage conditions, such as being sealed in a dry room at normal temperature, can also affect its stability .

properties

IUPAC Name

8-bromoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVYREUIHBIBKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592749
Record name 8-Bromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1123169-41-4
Record name 8-Bromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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